1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
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Overview
Description
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as A-366, is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. This compound is a selective agonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, neuroprotection, and mood regulation.
Mechanism of Action
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine binds selectively to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding activates a number of signaling pathways that are involved in regulating cellular function, including calcium signaling and the unfolded protein response. The exact mechanism by which this compound exerts its neuroprotective effects is not fully understood, but it is thought to involve the modulation of these signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of calcium signaling, the inhibition of oxidative stress, and the promotion of neuronal survival. This compound has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation is that this compound has a relatively short half-life in the body, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research involving 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of interest is the investigation of the role of the sigma-1 receptor in other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism by which this compound exerts its neuroprotective effects.
Synthesis Methods
The synthesis of 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves several steps, including the reaction of 1-adamantylamine with ethyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran to produce this compound.
Scientific Research Applications
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in a variety of scientific studies to investigate the function of the sigma-1 receptor in the brain. This receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential.
properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c22-18(17-2-1-7-23-17)20-3-5-21(6-4-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGKMWSVLFEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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